REACTION_SMILES
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[C:1](=[O:2])([O:3][CH3:4])[c:5]1[n:6][cH:7][c:8]([OH:18])[c:9]2[c:10]1[nH:11][c:12]1[cH:13][cH:14][cH:15][cH:16][c:17]21.[CH3:21][OH:22].[Na+:20].[OH-:19]>>[C:1](=[O:2])([OH:3])[c:5]1[n:6][cH:7][c:8]([OH:18])[c:9]2[c:10]1[nH:11][c:12]1[cH:13][cH:14][cH:15][cH:16][c:17]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ncc(O)c2c1[nH]c1ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1ncc(O)c2c1[nH]c1ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |